3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
3-methyl-1-phenyl-7-(thiophen-2-yl)-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that contains a pyrazoloquinoline core with a thiophene ringThe presence of the thiophene ring is particularly notable, as thiophene derivatives are known for their diverse biological activities .
Preparation Methods
The synthesis of 3-methyl-1-phenyl-7-(thiophen-2-yl)-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-methyl-1-phenyl-7-(thiophen-2-yl)-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and thiophene-containing molecules. Compared to these compounds, 3-methyl-1-phenyl-7-(thiophen-2-yl)-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Some similar compounds include:
- 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazoloquinolin-5-one .
These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-7-thiophen-2-yl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C21H17N3OS/c1-13-16-12-17-18(10-14(11-19(17)25)20-8-5-9-26-20)22-21(16)24(23-13)15-6-3-2-4-7-15/h2-9,12,14H,10-11H2,1H3 |
InChI Key |
CERXNSGHLLVNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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